molecular formula C6H6N4 B1313169 Imidazo[1,2-b]pyridazin-6-amine CAS No. 6653-96-9

Imidazo[1,2-b]pyridazin-6-amine

カタログ番号: B1313169
CAS番号: 6653-96-9
分子量: 134.14 g/mol
InChIキー: DCLWNTIANRACSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-b]pyridazin-6-amine is a chemical compound with the CAS Number: 6653-96-9 . It has a molecular weight of 134.14 . The IUPAC name for this compound is imidazo [1,2-b]pyridazin-6-ylamine . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to this compound, has been reported in various studies . The synthesis of these compounds often involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 134.14 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

科学的研究の応用

Antimicrobial and Antimalarial Activity

Imidazo[1,2-b]pyridazin-6-amine derivatives have been synthesized and shown to possess significant antimicrobial activity against both gram-positive and gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, and Escherichia coli. These compounds also displayed antifungal and antimalarial activities, highlighting their potential in developing new treatments for infectious diseases (Bhatt, Kant, & Singh, 2016).

Medicinal Chemistry and Drug Design

This compound has been recognized as a "privileged structure" in medicinal chemistry, with derivatives like ponatinib indicating a resurgence of interest in this compound for potential therapeutic applications. Extensive reviews have been conducted to guide medicinal chemists in the development of novel derivatives with enhanced pharmacokinetic profiles and efficiency (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Catalytic Synthesis and Chemical Transformations

The compound has been used in the synthesis of various chemically significant structures. For instance, copper-catalyzed tandem oxidative C–H amination/cyclizations have been employed for the synthesis of imidazo[1,2-a]pyridines, demonstrating the versatility of this structure in complex chemical transformations (Pericherla et al., 2013).

Solid-Phase Synthesis and Library Construction

A method for the solid-phase synthesis of imidazo[1,2-a]pyridine-based derivatives has been developed, showcasing the utility of this compound in constructing chemical libraries for biological screening and drug discovery (Kamal et al., 2007).

Crystallography and Molecular Analysis

The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted to understand the molecular interactions and structural properties, aiding in the design of more efficient molecules for various applications (Dhanalakshmi et al., 2018).

Safety and Hazards

The safety data sheet for Imidazo[1,2-b]pyridazin-6-amine suggests that it should be handled with care . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

作用機序

Target of Action:

Imidazo[1,2-b]pyridazin-6-amine primarily targets IL-17A . IL-17A is a pro-inflammatory cytokine secreted by Th17 cells. It plays a crucial role in chronic inflammation and tissue damage. Specifically, IL-17A acts as a homodimer or heterodimer through the IL-17 receptor (IL-17R) formed by IL-17RA and IL-17RC subunits .

Mode of Action:

When this compound interacts with IL-17A, it modulates the IL-17 signaling pathway. By inhibiting IL-17A, it helps regulate immune responses and inflammation. This inhibition can lead to improvements in conditions associated with IL-17A dysregulation, such as psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .

Biochemical Pathways:

The critical IL-23/IL-17 axis plays a key role in psoriatic disease. This compound disrupts this axis, leading to reduced IL-17A activity. Downstream effects include decreased inflammation, tissue damage, and symptom relief in psoriasis and related autoimmune diseases .

Pharmacokinetics:

Result of Action:

This compound’s action results in reduced IL-17A-mediated inflammation, leading to clinical improvements in psoriasis, rheumatoid arthritis, and multiple sclerosis patients .

Action Environment:

Environmental factors can influence this compound’s efficacy and stability.

生化学分析

Biochemical Properties

Imidazo[1,2-b]pyridazin-6-amine plays a crucial role in various biochemical reactions. It has been shown to interact with a range of enzymes, proteins, and other biomolecules. One of the key interactions is with the transforming growth factor-beta activated kinase (TAK1), a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis . This compound inhibits the enzymatic activity of TAK1, leading to the suppression of key signaling pathways such as NF-κB, p38MAPK, ERK, and STAT3 . These interactions highlight the compound’s potential as a therapeutic agent in diseases where these pathways are dysregulated.

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In multiple myeloma cells, for instance, the compound inhibits cell growth and induces apoptosis by targeting TAK1 . This inhibition leads to the downregulation of key regulators involved in cell survival and proliferation, such as PIM2, MYC, Mcl1, IRF4, and Sp1 . Additionally, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism, further underscoring its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the hinge region of kinases, with substitutions at specific positions dictating kinase selectivity and potency . By inhibiting TAK1, this compound suppresses the activation of downstream signaling pathways, leading to reduced expression of key regulators involved in cell growth and survival . This mechanism highlights the compound’s potential as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell growth and induction of apoptosis in multiple myeloma cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit TAK1 and suppress tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-dependent responses are critical considerations in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism is influenced by its interactions with cytochrome P450 enzymes, which play a key role in its biotransformation . These interactions can affect the compound’s metabolic flux and metabolite levels, impacting its overall pharmacokinetic profile. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . Studies have shown that this compound can be efficiently transported into cells, where it exerts its biological effects . The distribution of the compound within different tissues is also an important factor that affects its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name

imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLWNTIANRACSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441303
Record name Imidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6653-96-9
Record name Imidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-b]pyridazin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-chloroimidazo[1,2-b]pyridazine (5.00 g, 32.6 mmol) in a 25% aqueous ammonia water (50 ml) was stirred in a sealed tube at 180° C. for 8 hours, and the reaction solution was distilled off under reduced pressure. A form solid was separated by filtration, which was washed with water to give 2.94 g (67.3%) of the desired product as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
67.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 2
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-b]pyridazin-6-amine
Customer
Q & A

Q1: How do imidazo[1,2-b]pyridazin-6-amine derivatives interact with their targets, and what are the downstream effects?

A: Research indicates that certain this compound derivatives can act as both kinase inhibitors and GPCR agonists. For example, LY2784544 and GSK2636771 were initially identified as kinase inhibitors but were later found to act as agonists for the GPR39 receptor []. Upon binding to GPR39, these compounds, particularly in the presence of zinc, can activate downstream signaling pathways typically associated with GPR39 activation []. The specific downstream effects will depend on the cellular context and the specific signaling pathways activated.

Q2: What is the impact of structural modifications on the activity, potency, and selectivity of this compound derivatives?

A: Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the this compound scaffold influence its biological activity. For instance, modifications to the core structure of an initial lead compound, N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)this compound, led to the discovery of compound 13, a highly potent, selective, and brain-penetrant ALK inhibitor []. This highlights how systematic structural modifications can significantly impact the potency and selectivity profile of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。